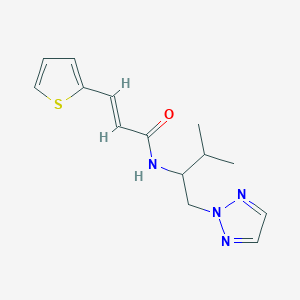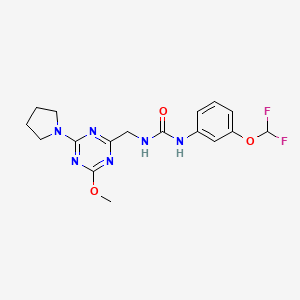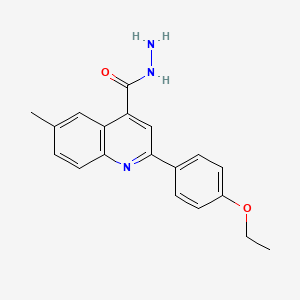![molecular formula C11H24O2Si B2710732 [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol CAS No. 737790-46-4](/img/structure/B2710732.png)
[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol
Übersicht
Beschreibung
“[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is a chemical compound that contains a tert-butyl(dimethyl)silyl group . This group is more bulky than trimethylsilyl chloride . The compound is used to protect alcohols in organic synthesis .
Molecular Structure Analysis
The molecular structure of “[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is represented by the InChI code: 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound is ca. 10^4 times more hydrolytically stable than trimethylsilyl ethers . It can react with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of the tert-butyl(dimethyl)silyl group in the compound include a molar mass of 150.72 g·mol −1 and a melting point of 86–89 °C . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .
Wissenschaftliche Forschungsanwendungen
Derivatization in GC-MS Analysis
The compound can be used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The tert-Butyldimethylsilyl (tBDMS) group is extremely versatile in derivatizing a wide variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This methodology offers several advantages such as simple sample preparation, a single derivatization step, direct GC-MS analysis of the reaction mix, high precision, high sensitivity and specificity, and applicability to a wide range of neurochemicals .
Metabolomics Studies
The compound is valuable for both nontargeted metabolomics studies and targeted analyses . The availability of analytical and stable isotope standards for these biomolecules allows for the development of absolute quantitation assays .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . It has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Neurochemical Research
The compound has been utilized in the tBDMS derivatization procedure to monitor amino acid release in brain slices and tissue culture polyamine levels . The derivatives of neurochemicals are valuable for several reasons, including simple and robust derivatization protocol, excellent separation by gas chromatography, and optimal detection with ammonia positive chemical ionization (PCI) GC-MS .
Stability in Aqueous Media
The tBDMS derivatives, in contrast to TMS derivatives, are stable in aqueous media, thereby limiting their degradation during refrigerated storage . This makes the compound particularly useful in long-term studies or experiments that require storage of samples.
Chemoselective Cleavage of Silyl Ethers
A wide range of TBDMS-protected alkyl silyl ethers can be chemoselectively cleaved in high yield in the presence of aryl silyl ethers . This property is useful in synthetic chemistry where selective protection and deprotection of functional groups is often required.
Wirkmechanismus
The mechanism of action involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . The reaction is catalyzed by DMF . The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZYGDRTDFDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)




![(4-((4-chlorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2710657.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2710660.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2710667.png)
![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone](/img/structure/B2710669.png)
